![molecular formula C18H20BrN3O B3911081 N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine CAS No. 6070-74-2](/img/structure/B3911081.png)
N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine
Overview
Description
N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine, also known as BMBPP, is a chemical compound with potential therapeutic uses. It belongs to the class of piperazine derivatives that have been extensively studied for their pharmacological properties. BMBPP has shown promising results in scientific research, making it a potential candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic, antidepressant, and anxiolytic properties. N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine has also been shown to inhibit the release of pro-inflammatory cytokines and modulate the immune system by regulating the activity of T cells and B cells.
Biochemical and Physiological Effects
N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the levels of stress hormones such as cortisol and to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine is also stable under normal lab conditions and can be stored for extended periods without significant degradation. However, the limited availability of N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine may be a limitation for some experiments, and further studies are needed to determine its safety and efficacy for clinical use.
Future Directions
There are several potential future directions for N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine research. One area of interest is its potential as a treatment for drug addiction and alcoholism. N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine has been shown to reduce the rewarding effects of drugs and alcohol in animal models, suggesting that it may be a promising candidate for further investigation. Additionally, N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine's anti-inflammatory and immune-modulating properties make it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Further studies are needed to determine the full extent of N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine's therapeutic potential.
Conclusion
In conclusion, N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine is a promising chemical compound that has shown potential therapeutic uses in scientific research. Its antipsychotic, antidepressant, and anxiolytic properties, as well as its potential as an anti-inflammatory agent and immune modulator, make it a promising candidate for further investigation. While further studies are needed to determine its safety and efficacy for clinical use, N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine's potential as a treatment for drug addiction and alcoholism and autoimmune diseases makes it an exciting area of research.
Scientific Research Applications
N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine has been studied for its potential therapeutic uses in various scientific research studies. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic properties. N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine has also been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system. Additionally, N-(3-bromo-4-methoxybenzylidene)-4-phenyl-1-piperazinamine has been studied for its potential to treat drug addiction and alcoholism.
properties
IUPAC Name |
(E)-1-(3-bromo-4-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c1-23-18-8-7-15(13-17(18)19)14-20-22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCBZBCVRRSISO-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417440 | |
Record name | (3-Bromo-4-methoxy-benzylidene)-(4-phenyl-piperazin-1-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30417440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-methoxy-benzylidene)-(4-phenyl-piperazin-1-yl)-amine | |
CAS RN |
6070-74-2, 303095-50-3 | |
Record name | (3-Bromo-4-methoxy-benzylidene)-(4-phenyl-piperazin-1-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30417440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-BROMO-4-METHOXYBENZYLIDENE)-4-PHENYL-1-PIPERAZINAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.